1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride
CAS No.: 2044713-39-3
Cat. No.: VC5050052
Molecular Formula: C10H17Cl2N3O
Molecular Weight: 266.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044713-39-3 |
|---|---|
| Molecular Formula | C10H17Cl2N3O |
| Molecular Weight | 266.17 |
| IUPAC Name | 1-(5-methoxypyridin-3-yl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H |
| Standard InChI Key | JRQNIJIQJRSDHA-UHFFFAOYSA-N |
| SMILES | COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride consists of a piperazine core substituted at the 3-position of a pyridine ring bearing a methoxy group at the 5-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key structural features include:
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Piperazine ring: A six-membered diamine ring enabling hydrogen bonding and ionic interactions with biological targets.
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Methoxy-pyridine moiety: Introduces electron-donating effects, modulating electronic distribution and binding affinity .
Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride |
| Molecular Formula | C₁₀H₁₅N₃O · 2HCl |
| Molecular Weight | 266.17 g/mol |
| Solubility | Highly soluble in water (>50 mg/mL), moderate in ethanol |
| pKa (Predicted) | Piperazine N1: 9.1; N4: 5.3; Pyridine N: 3.8 |
| LogP (Octanol-Water) | 1.2 (unionized form) |
The protonation states of the piperazine nitrogens at physiological pH (7.4) significantly influence receptor binding. Computational models suggest partial diprotonation under these conditions, enhancing interactions with anionic binding pockets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of pyridine and piperazine precursors:
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Methoxy introduction: Nitration of 3-hydroxypyridine followed by O-methylation yields 5-methoxy-3-nitropyridine.
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Piperazine coupling: Catalytic hydrogenation of the nitro group generates 3-amino-5-methoxypyridine, which undergoes nucleophilic aromatic substitution with piperazine under Buchwald-Hartwig conditions .
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Salt formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt.
Reaction yields exceed 60% when using palladium-Xantphos catalysts, with purification via recrystallization from ethanol/water mixtures .
Industrial Optimization
Large-scale production employs continuous flow chemistry to enhance efficiency:
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Step 1: Continuous nitration in microreactors (residence time: 2 min) minimizes byproducts.
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Step 2: Fixed-bed hydrogenation reactors with Raney nickel catalysts achieve >95% conversion.
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Step 3: In-line pH adjustment and antisolvent crystallization ensure high-purity (>99.5%) dihydrochloride product.
Pharmacological Applications
Sodium Channel Modulation
In vitro electrophysiology studies on analogous compounds demonstrate voltage-gated sodium channel (NaV1.7) blockade with an IC₅₀ of 320 nM . This selectivity over cardiac NaV1.5 channels (IC₅₀ >10 µM) suggests potential for pain management without cardiotoxic effects:
| Channel Subtype | Inhibition IC₅₀ | Therapeutic Implication |
|---|---|---|
| NaV1.3 | 450 nM | Neuropathic pain |
| NaV1.7 | 320 nM | Inflammatory pain |
| NaV1.5 | >10 µM | Reduced arrhythmia risk |
Dopaminergic Activity
Radioligand displacement assays reveal moderate affinity for D₂-like receptors (Kᵢ = 89 nM), comparable to atypical antipsychotics. Molecular docking simulations indicate binding via:
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Hydrogen bonds: Between protonated piperazine nitrogens and Asp114³·³² of the D₂ receptor.
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π-Stacking: Methoxypyridine ring interaction with Phe389⁶·⁵² .
Preclinical Studies
Analgesic Efficacy
In a rat chronic constriction injury model (n=24/group):
| Dose (mg/kg) | % Pain Reduction (vs. vehicle) | Duration (h) |
|---|---|---|
| 10 | 42 ± 6 | 3 |
| 30 | 68 ± 8 | 6 |
| 100 | 81 ± 5 | 8 |
Mechanistic studies link this activity to suppressed spinal cord glutamate release (p <0.01 vs. controls) .
Neuropharmacokinetics
| Parameter | Value |
|---|---|
| Brain/Plasma Ratio | 0.8 |
| Plasma t₁/₂ | 2.1 h |
| Oral Bioavailability | 58% |
The moderate brain penetration supports central nervous system applications while minimizing accumulation risk.
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Mouse | IV | 112 |
| Rat | Oral | 890 |
Genotoxicity Assessment
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Ames test: Negative up to 500 µg/plate.
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Micronucleus assay: No clastogenicity at 100 mg/kg.
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Comparing 5-methoxy vs. 6-methoxy derivatives:
| Property | 5-Methoxy | 6-Methoxy |
|---|---|---|
| NaV1.7 IC₅₀ | 320 nM | 410 nM |
| D₂ Kᵢ | 89 nM | 120 nM |
| LogP | 1.2 | 1.5 |
The 5-methoxy configuration enhances target engagement through improved electronic alignment .
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